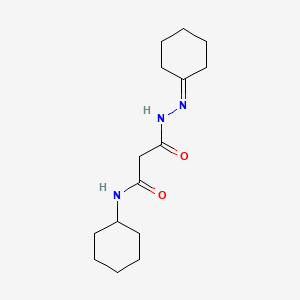![molecular formula C20H20N2OS B5877167 N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor's glutamate-binding site and preventing the activation of the receptor by endogenous glutamate. This results in a decrease in the postsynaptic current and a reduction in the excitability of the neuron.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine, suggesting a potential therapeutic role in drug addiction. In addition, N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is its selectivity for the AMPA receptor, which allows for the specific investigation of the role of this receptor subtype in various physiological and pathological processes. However, one limitation of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is its relatively short half-life, which can make it difficult to maintain a stable blockade of AMPA receptor-mediated synaptic transmission over long periods of time.
未来方向
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One area of interest is the development of new analogues of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for specific AMPA receptor subunits. Another area of interest is the investigation of the therapeutic potential of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide and related compounds in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, including its effects on intracellular signaling pathways and gene expression.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 2,4-dimethylphenylamine with 4-methyl-2-quinolinecarbaldehyde, followed by the addition of thioacetic acid and subsequent purification steps. The final product is a white crystalline solid that is soluble in organic solvents.
科学研究应用
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases. It is commonly used as a tool compound to selectively block AMPA receptor-mediated synaptic transmission in vitro and in vivo.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-8-9-17(15(3)10-13)21-19(23)12-24-20-11-14(2)16-6-4-5-7-18(16)22-20/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQQPCUOYDLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)


![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)



